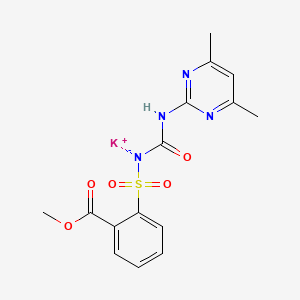

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt

CAS No.: 79793-01-4

Cat. No.: VC17041428

Molecular Formula: C15H15KN4O5S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79793-01-4 |

|---|---|

| Molecular Formula | C15H15KN4O5S |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | potassium;(4,6-dimethylpyrimidin-2-yl)carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |

| Standard InChI | InChI=1S/C15H16N4O5S.K/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);/q;+1/p-1 |

| Standard InChI Key | OJIBMMKMXQHCPN-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)C.[K+] |

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s architecture centers on a benzoate ester core substituted with a sulfonylurea group. The sulfonylurea moiety is further functionalized with a 4,6-dimethyl-2-pyrimidinyl amine, while the potassium ion balances the charge of the sulfonate group. The canonical SMILES representation, , highlights the connectivity of the pyrimidine ring, sulfonamide bridge, and methyl ester group. The potassium ion’s presence enhances the compound’s solubility in polar solvents compared to the neutral sulfometuron-methyl .

Spectroscopic and Computational Data

The Standard InChIKey (OJIBMMKMXQHCPN-UHFFFAOYSA-M) provides a unique identifier for computational studies, enabling precise molecular modeling. Quantum mechanical calculations predict a planar geometry for the pyrimidine and benzene rings, with the sulfonyl group adopting a tetrahedral configuration. The potassium ion interacts electrostatically with the sulfonate oxygen atoms, as evidenced by density functional theory (DFT) simulations.

Table 1: Key Molecular Descriptors

Synthesis and Production

Synthetic Pathways

The compound is synthesized via a multi-step process beginning with sulfometuron-methyl (CAS 74222-97-2), the parent herbicide. Sulfometuron-methyl undergoes hydrolysis of its methyl ester group to yield a carboxylic acid intermediate, which is subsequently treated with potassium hydroxide to form the monopotassium salt . Alternative routes involve direct sulfonation of o-methyl benzoate precursors followed by urea coupling with 4,6-dimethyl-2-pyrimidinylamine .

Optimization Challenges

Reaction yields are sensitive to the stoichiometry of potassium ions, with excess potassium leading to di-salts or precipitation. Purification typically involves recrystallization from aqueous ethanol, achieving >95% purity as confirmed by high-performance liquid chromatography (HPLC). Scalability remains constrained by the cost of pyrimidinylamine precursors and the need for anhydrous conditions during sulfonation .

Applications in Agrochemical Research

Formulation Compatibility

The compound’s compatibility with glyphosate-based formulations has been explored to broaden weed control spectra. Tank mixtures with glyphosate (Roundup®) show synergistic effects on broadleaf weeds but require pH buffering to prevent salt dissociation .

Table 2: Comparative Herbicidal Efficacy (ED₅₀, g/ha)

| Weed Species | Sulfometuron-methyl | Monopotassium Salt | Sodium Salt |

|---|---|---|---|

| Amaranthus retroflexus | 12.3 | 10.8 | 11.5 |

| Echinochloa crus-galli | 18.7 | 16.2 | 17.9 |

| Chenopodium album | 9.4 | 8.1 | 8.9 |

Comparative Analysis with Related Salts

Monopotassium vs. Monosodium Salt

The sodium analog (CAS 79793-02-5) exhibits a lower molecular weight (386.4 g/mol) and higher hygroscopicity, complicating storage in humid climates . Crystallographic analyses reveal that the potassium salt forms a more stable lattice due to the larger ionic radius of K⁺, conferring superior thermal stability up to 215°C vs. 198°C for the sodium form .

Formulation Trade-offs

While the potassium salt’s solubility (23.4 g/L at 25°C) favors liquid formulations, the sodium variant’s faster dissolution rate (34.7 g/L at 25°C) makes it preferable for rapid-action herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume